
4-Acetoxy Alprazolam
Descripción general
Descripción
4-Acetoxy Alprazolam is a derivative of Alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties. This compound is characterized by the presence of an acetoxy group at the fourth position of the Alprazolam molecule. Benzodiazepines, including Alprazolam and its derivatives, are widely used in the treatment of anxiety disorders, panic disorders, and other conditions requiring sedation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy Alprazolam typically involves the acetylation of Alprazolam. The process begins with the preparation of Alprazolam, which is synthesized from 2-amino-5-chlorobenzophenone. The key steps include:
Formation of the Triazole Ring: This involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures are essential to maintain the efficacy and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy Alprazolam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including 4-hydroxyalprazolam.
Reduction: Reduction reactions can convert the acetoxy group back to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 4-hydroxyalprazolam, which retains the pharmacological activity of the parent compound, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry
- Reference Standard : 4-Acetoxy Alprazolam serves as a reference standard in analytical chemistry for identifying and quantifying benzodiazepines. Its distinct structure allows for differentiation from other compounds in complex mixtures.
- Synthetic Chemistry : The compound is utilized in synthetic pathways to develop new benzodiazepine derivatives with potentially enhanced therapeutic profiles.
Biology
- Biological Interactions : Research focuses on the interactions of this compound with gamma-aminobutyric acid type A (GABA_A) receptors. These interactions are essential for understanding its anxiolytic and sedative effects.
- Metabolic Studies : The compound's metabolism through cytochrome P450 enzymes (CYP3A4 and CYP3A43) is studied to elucidate its pharmacodynamics and individual variability in drug response.
Medicine
- Therapeutic Potential : Investigations are ongoing into the efficacy and safety profile of this compound compared to traditional benzodiazepines. Preliminary studies suggest it may retain similar anxiolytic properties while potentially offering improved side effect profiles.
- Clinical Trials : Future clinical trials are required to assess its effectiveness in treating anxiety disorders and panic attacks.
Industry
- Pharmaceutical Development : The compound is explored in the development of novel pharmaceutical formulations aimed at enhancing therapeutic outcomes for anxiety-related conditions.
- Drug Metabolism Studies : Understanding the metabolic pathways of this compound aids in predicting interactions with other drugs, which is vital for patient safety.
Research into the biological activity of this compound reveals several key aspects:
- Metabolism : Primarily metabolized by CYP3A4 and CYP3A43, leading to metabolites like 4-hydroxyalprazolam.
- Pharmacological Effects : Demonstrates anxiolytic effects similar to Alprazolam while also posing risks for cognitive impairment with chronic use.
Case Studies
Several case studies provide insights into the clinical implications of using alprazolam derivatives:
- Cognitive Impairment : A patient using alprazolam long-term exhibited significant cognitive decline, particularly in memory tasks. Improvement was noted after discontinuation.
- Anxiety Treatment : A controlled trial involving alprazolam showed effective reduction in panic attacks among participants, indicating potential applicability for this compound.
Data Table: Metabolism and Effects
Enzyme | Metabolite Produced | Impact on Pharmacodynamics |
---|---|---|
CYP3A4 | 4-Hydroxyalprazolam (4-OHALP) | Predominant pathway for metabolism |
CYP3A43 | α-Hydroxyalprazolam (α-OHALP) | Differential metabolism affecting drug efficacy |
Research Findings
- Enzyme Expression Variability : Genetic differences in enzyme expression can lead to varied metabolic responses to this compound.
- Cognitive Monitoring : Chronic use necessitates careful monitoring due to potential cognitive side effects associated with benzodiazepines.
Mecanismo De Acción
4-Acetoxy Alprazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA_A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter gamma-aminobutyric acid, enhancing its inhibitory effects and leading to sedation, anxiolysis, and muscle relaxation. The compound’s mechanism of action is similar to that of Alprazolam, but the presence of the acetoxy group may influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Alprazolam: The parent compound, widely used for its anxiolytic and sedative effects.
4-Hydroxyalprazolam: A metabolite of Alprazolam with similar pharmacological activity.
4-AcO-DMT: A synthetic psychedelic compound with a similar acetoxy group but different pharmacological effects.
Uniqueness
4-Acetoxy Alprazolam is unique due to the presence of the acetoxy group, which may alter its pharmacokinetic properties and potentially its pharmacological profile. This modification can influence the compound’s absorption, distribution, metabolism, and excretion, making it a valuable subject for research in drug development and pharmacology .
Actividad Biológica
4-Acetoxy Alprazolam is a derivative of alprazolam, a widely used anxiolytic medication belonging to the benzodiazepine class. This compound is of interest due to its potential biological activity and pharmacological effects. Understanding its biological activity involves examining its metabolism, effects on the central nervous system, and implications for therapeutic use.
Metabolism
The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A43. Research indicates that:
- CYP3A4 predominantly converts alprazolam to 4-hydroxyalprazolam (4-OHALP).
- CYP3A43 has been shown to metabolize alprazolam to both α-hydroxyalprazolam (α-OHALP) and 4-OHALP in equal amounts, suggesting a differential metabolic pathway that could influence the pharmacodynamics of the drug in individuals with varying expression levels of these enzymes in the brain .
Pharmacological Effects
Research has demonstrated several key pharmacological effects associated with alprazolam and its derivatives, including:
- Anxiolytic Effects : Alprazolam is primarily used for treating anxiety disorders. Its derivatives may exhibit similar anxiolytic properties.
- Cognitive Impairment : Chronic administration of alprazolam has been associated with memory impairment, particularly affecting visual memory tasks. A study involving healthy male volunteers indicated significant impairments in memory performance after two weeks of alprazolam treatment .
- Sedation and Amnesia : Alprazolam is known to produce sedation and anterograde amnesia, which may also be observed with its acetoxy derivative.
Case Studies
Several case studies highlight the clinical implications of alprazolam use:
- A case study reported significant cognitive and motor impairments in a patient who had been using alprazolam for an extended period. The patient exhibited symptoms such as poor attention, drowsiness, and memory issues, which improved after discontinuation of the drug .
- Another study focused on chronic alprazolam intake's effects on cognitive functions, demonstrating that while attention remained relatively unaffected, memory performance showed significant decline .
Data Table: Metabolism and Effects
Enzyme | Metabolite Produced | Impact on Pharmacodynamics |
---|---|---|
CYP3A4 | 4-Hydroxyalprazolam (4-OHALP) | Predominant pathway for alprazolam metabolism |
CYP3A43 | α-Hydroxyalprazolam (α-OHALP), 4-Hydroxyalprazolam (4-OHALP) | Differential metabolism affecting drug efficacy |
Research Findings
- Enzyme Expression : The expression levels of CYP3A43 in the human brain correlate with higher production of α-OHALP, indicating that genetic variability can influence individual responses to this compound .
- Cognitive Effects : The cognitive impairments associated with chronic use highlight the need for careful monitoring when prescribing benzodiazepines like alprazolam and its derivatives .
- Clinical Implications : Understanding the metabolic pathways can aid in predicting individual responses to therapy and potential side effects, emphasizing the importance of personalized medicine in treating anxiety disorders.
Q & A
Basic Research Questions
Q. How should researchers design pharmacokinetic studies to assess 4-Acetoxy Alprazolam's metabolic stability and active metabolites?
- Methodological Guidance : Use human liver microsomes or hepatocyte assays to identify cytochrome P450 (CYP) isoforms involved in metabolism. For quantification, employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to detect metabolites like α-hydroxyalprazolam, a known analog . Include control groups with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to clarify metabolic pathways . Validate findings against in vivo animal models to assess bioavailability and half-life.
Q. What experimental models are suitable for evaluating this compound's GABAergic modulation compared to alprazolam?
- Methodological Guidance : Conduct in vitro electrophysiology on GABAA receptor subtypes (e.g., α1β2γ2 vs. α2β3γ2) to compare binding affinity and potentiation. Use positron emission tomography (PET) with radiolabeled ligands in rodent models to quantify receptor occupancy . Parallel these with human neuroendocrine studies measuring cortisol, ACTH, and prolactin levels under controlled conditions to assess functional GABAergic effects .
Q. How can clinical trial designs mitigate bias when assessing this compound's anxiolytic efficacy?
- Methodological Guidance : Adopt a double-blind, placebo-controlled, flexible-dose design with weekly clinician-rated symptom scales (e.g., Hamilton Anxiety Rating Scale) . Include a run-in phase to exclude placebo responders and stratify randomization by baseline severity. Use intention-to-treat (ITT) analysis to account for dropouts, as seen in alprazolam trials .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo data on this compound's CYP3A4-mediated drug interactions?
- Methodological Guidance : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro inhibition constants (Ki) with clinical plasma concentrations. Compare results to alprazolam interaction studies with CYP3A4 inhibitors (e.g., fluvoxamine), where in vitro Ki values (16.6 µM) predicted in vivo clearance reductions . Validate using crossover trials in healthy volunteers with probe substrates like midazolam.
Q. What statistical approaches address heterogeneity in clinical trials evaluating this compound for off-label uses (e.g., essential tremor)?
- Methodological Guidance : Apply mixed-effects models to account for variability in small cohorts, as seen in alprazolam trials for essential tremor (n=24). Use sensitivity analyses to adjust for high risk of bias (e.g., selective outcome reporting) and GRADE criteria to rate evidence quality . Meta-analyze across trials with comparable endpoints (e.g., tremor severity scales) to improve power.
Q. How can neuroimaging optimize dose selection for this compound in anxiety disorders?
- Methodological Guidance : Integrate quantitative EEG (qEEG) with fMRI to correlate dose-dependent changes in cortical excitation-inhibition (E:I) ratios. Reference alprazolam studies using GABAergic biomarkers (e.g., plasma concentrations vs. sedation thresholds) . Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify therapeutic windows minimizing cognitive impairment .
Q. What postmortem analytical techniques validate this compound's tissue distribution in overdose cases?
- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) for qualitative identification in blood, liver, and bile. Quantify metabolites via liquid chromatography-tandem MS (LC-MS/MS), referencing alprazolam fatality data where subclavian blood provided critical toxicokinetic insights . Normalize concentrations to postmortem redistribution factors (e.g., heart vs. peripheral blood ratios).
Q. Data Contradiction Analysis
Q. How to interpret conflicting efficacy data between alprazolam and SSRIs in panic disorder trials?
- Methodological Guidance : Conduct subgroup analyses to identify patient-specific factors (e.g., comorbid depression, CYP2D6 polymorphisms). Contrast alprazolam’s rapid symptom relief (1 week) with SSRIs’ delayed onset (4–6 weeks), as seen in cross-sectional studies . Evaluate trial designs: alprazolam’s superiority over placebo (82% vs. 43% response) may reflect shorter observation periods, whereas long-term SSRI trials show sustained benefits .
Q. Why do behavioral toxicity profiles of alprazolam vary across experimental paradigms?
- Methodological Guidance : Standardize cognitive tasks (e.g., driving simulators vs. psychomotor vigilance tests) to isolate dose-dependent effects. Compare alprazolam’s impairment patterns to its metabolite kinetics; α-hydroxyalprazolam’s prolonged half-life may explain residual sedation . Use pharmacokinetic modeling to align peak plasma concentrations (Tmax = 1–2 hours) with task timing .
Propiedades
IUPAC Name |
(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQGVUFUFUTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505045 | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30896-67-4 | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.